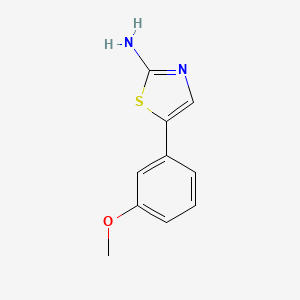
5-(3-Methoxyphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxyaniline with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Common bases used in this reaction include potassium carbonate and sodium hydride.
Industrial Production Methods
Industrial production of thiazole derivatives often employs multi-step synthesis involving the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of aqueous media and microwave-assisted synthesis, are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)thiazol-2-amine: Similar structure but with the methoxy group at a different position, potentially altering its reactivity and interactions.
2-Aminothiazole: The parent compound without any phenyl substitution, used as a core structure in many drug molecules.
Uniqueness
5-(3-Methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
Clave InChI |
JOLWNHHMZCLLMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




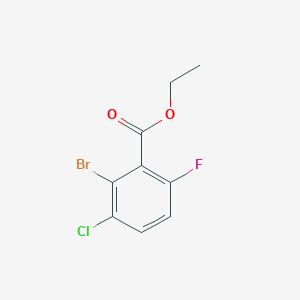

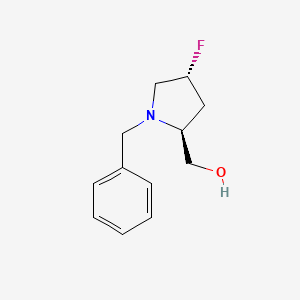
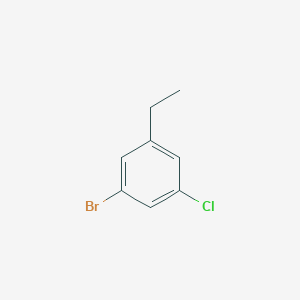
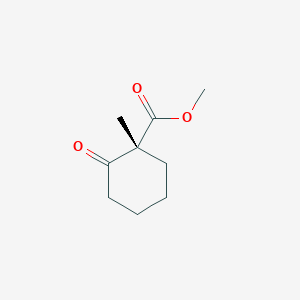

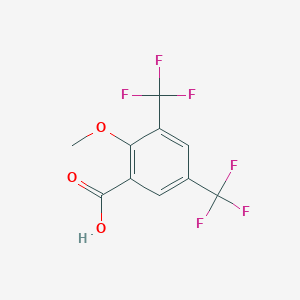
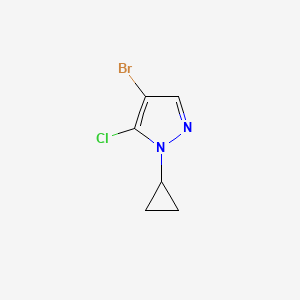
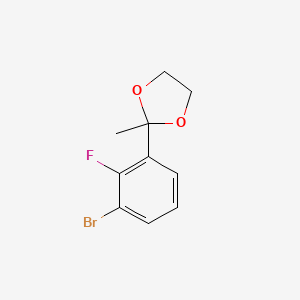
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)


